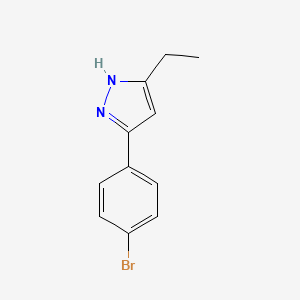
tert-Butyl 2-(chlorocarbonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(chlorocarbonyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, with a chlorocarbonyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with a chlorocarbonylating agent, such as phosgene or oxalyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(chlorocarbonyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the ester can hydrolyze to form tert-butyl alcohol and the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters or amides can be formed.
Hydrolysis Products: tert-Butyl alcohol and the corresponding carboxylic acid.
Reduction Products: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(chlorocarbonyl)butanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a protecting group for functional groups during synthesis.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(chlorocarbonyl)butanoate involves its reactivity with nucleophiles and other reagents. The chlorocarbonyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(hydroxycarbonyl)butanoate: Similar structure but with a hydroxy group instead of a chlorocarbonyl group.
tert-Butyl 2-(methoxycarbonyl)butanoate: Contains a methoxy group instead of a chlorocarbonyl group.
Uniqueness
tert-Butyl 2-(chlorocarbonyl)butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C9H15ClO3 |
|---|---|
Peso molecular |
206.66 g/mol |
Nombre IUPAC |
tert-butyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
CLOABFLSIRZKCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(C)(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


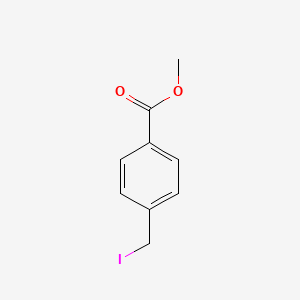
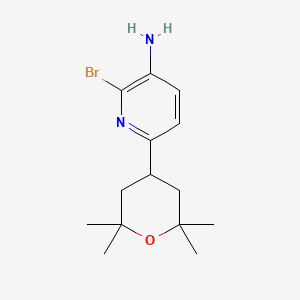
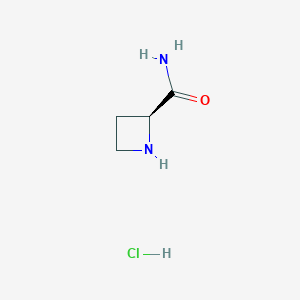


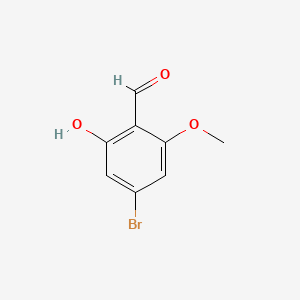
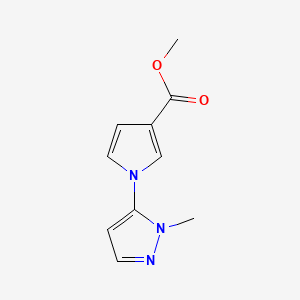
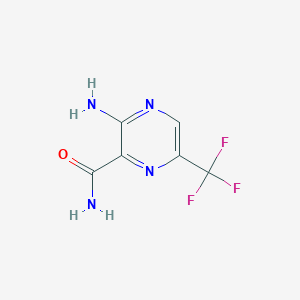

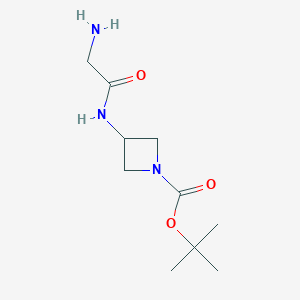
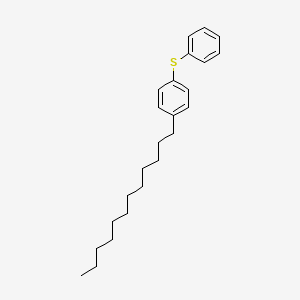
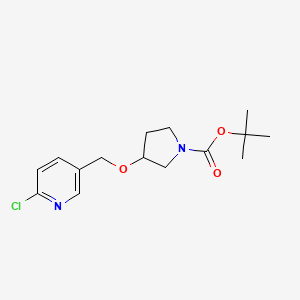
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
